molecular formula C25H33N3O4S B4869660 3-(2-ETHYLBUTANAMIDO)-N-{4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}BENZAMIDE

3-(2-ETHYLBUTANAMIDO)-N-{4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}BENZAMIDE

Cat. No.: B4869660
M. Wt: 471.6 g/mol
InChI Key: QRTNCVUIPDZKAM-UHFFFAOYSA-N
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Description

3-(2-ETHYLBUTANAMIDO)-N-{4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}BENZAMIDE is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a benzamide core with multiple functional groups, making it a versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ETHYLBUTANAMIDO)-N-{4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}BENZAMIDE typically involves multiple steps, including the formation of the benzamide core and the introduction of the ethylbutanamido and piperidinylsulfonyl groups. Common synthetic routes may include:

    Formation of the Benzamide Core: This step involves the reaction of a substituted benzoyl chloride with an amine to form the benzamide.

    Introduction of the Ethylbutanamido Group: This can be achieved through an amide coupling reaction using ethylbutanoic acid and a coupling reagent such as EDCI or DCC.

    Introduction of the Piperidinylsulfonyl Group: This step involves the reaction of a piperidine derivative with a sulfonyl chloride to form the piperidinylsulfonyl group, which is then attached to the benzamide core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-ETHYLBUTANAMIDO)-N-{4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles or electrophiles, depending on the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

3-(2-ETHYLBUTANAMIDO)-N-{4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}BENZAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2-ETHYLBUTANAMIDO)-N-{4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-ETHYLBUTANAMIDO)-N-{4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(2-ethylbutanoylamino)-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O4S/c1-4-19(5-2)24(29)27-22-8-6-7-20(17-22)25(30)26-21-9-11-23(12-10-21)33(31,32)28-15-13-18(3)14-16-28/h6-12,17-19H,4-5,13-16H2,1-3H3,(H,26,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRTNCVUIPDZKAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-ETHYLBUTANAMIDO)-N-{4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}BENZAMIDE
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3-(2-ETHYLBUTANAMIDO)-N-{4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}BENZAMIDE
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3-(2-ETHYLBUTANAMIDO)-N-{4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}BENZAMIDE
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3-(2-ETHYLBUTANAMIDO)-N-{4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}BENZAMIDE
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3-(2-ETHYLBUTANAMIDO)-N-{4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}BENZAMIDE
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3-(2-ETHYLBUTANAMIDO)-N-{4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}BENZAMIDE

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